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molecular formula C9H8N2O B082238 1-(2H-Indazol-2-yl)ethanone CAS No. 13436-50-5

1-(2H-Indazol-2-yl)ethanone

Cat. No. B082238
M. Wt: 160.17 g/mol
InChI Key: YPSMXSXOHKSUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:10][C:11](=[O:12])[O:13][C:14](=[O:15])[CH3:16].[nH:1]1[n:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1[n:2]([C:11]([CH3:10])=[O:12])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc2[nH]ncc2c1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)n1cc2ccccc2n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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